molecular formula C12H7ClF5N3 B8508397 6-chloro-1-(3,3,4,4,4-pentafluorobutyl)-1H-indazole-3-carbonitrile

6-chloro-1-(3,3,4,4,4-pentafluorobutyl)-1H-indazole-3-carbonitrile

Cat. No. B8508397
M. Wt: 323.65 g/mol
InChI Key: BXPXTUFANYNEFS-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

An acetonitrile solution (450 mL) containing the intermediate from Step C (30 g, 169 mmol), potassium carbonate (116.6 g, 844 mmol) and 1,1,1,2,2-pentafluoro-4-iodobutane (97.2 g, 354.7 mmol) was refluxed for 36 hours. The solution was cooled to room temperature and partitioned between EtOAc and water. The organic phase was concentrated and the crude material was filtered through a plug of silica gel using 10% EtOAc/heptanes as the eluent. The isolated material was subsequently recrystallized from heptanes to give the indicated product. 1H NMR (400 MHz, CH3 CN-d3): δ 7.87-7.80 (m, 2H); 7.40 (dd, J=8.7, 1.7 Hz, 1H); 4.77 (t, J=7.0 Hz, 2H); 2.95-2.78 (m, 2H). m/z=324.1 (M+H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
116.6 g
Type
reactant
Reaction Step One
Quantity
97.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]#[N:12])=[N:7][NH:8]2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[F:19][C:20]([F:28])([F:27])[C:21]([F:26])([F:25])[CH2:22][CH2:23]I>C(#N)C>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]#[N:12])=[N:7][N:8]2[CH2:23][CH2:22][C:21]([F:26])([F:25])[C:20]([F:28])([F:27])[F:19])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=CC=C2C(=NNC2=C1)C#N
Name
Quantity
116.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
97.2 g
Type
reactant
Smiles
FC(C(CCI)(F)F)(F)F
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase was concentrated
FILTRATION
Type
FILTRATION
Details
the crude material was filtered through a plug of silica gel using 10% EtOAc/heptanes as the eluent
CUSTOM
Type
CUSTOM
Details
The isolated material was subsequently recrystallized from heptanes
CUSTOM
Type
CUSTOM
Details
to give the indicated product

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C(=NN(C2=C1)CCC(C(F)(F)F)(F)F)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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